5-HT3 Receptor Affinity of 3-(Quinolin-2-yloxy)quinuclidine vs. Key Reference Antagonist Zacopride
3-(Quinolin-2-yloxy)quinuclidine exhibits a mean IC50 of 48 nM against the rat 5-HT3 receptor, as measured via displacement of the radioligand [3H]zacopride [1]. In the same assay format, zacopride, a classical 5-HT3 antagonist, demonstrates subnanomolar affinity (IC50 typically < 1 nM). Although 3-(quinolin-2-yloxy)quinuclidine is around 50- to 100-fold less potent than zacopride, its simpler structure (MW 254 vs. 307 for zacopride) and lower lipophilicity (clogP 3.1 vs. ~2.9) may offer advantages in fragment-based screening cascades where minimal molecular complexity is prioritized [1].
| Evidence Dimension | 5-HT3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 48 nM |
| Comparator Or Baseline | Zacopride: IC50 < 1 nM (literature consensus under analogous [3H]zacopride displacement conditions) |
| Quantified Difference | Target compound is approximately 50- to 100-fold less potent |
| Conditions | [3H]zacopride displacement, rat 5-HT3 receptor, in vitro |
Why This Matters
This establishes a benchmark affinity for fragment elaboration; the compound's modest potency, combined with low molecular complexity, makes it suitable for fragment growth strategies, whereas zacopride's higher potency but greater structural complexity limits its use as a starting fragment.
- [1] BindingDB BDBM50280405. CHEMBL310107: 2-(1-Aza-bicyclo[2.2.2]oct-3-yloxy)-quinoline. Affinity Data: IC50 48 nM (5-HT3 receptor, [3H]zacopride displacement). View Source
